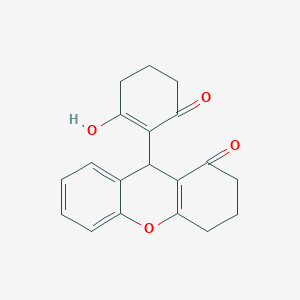

9-(2-hydroxy-6-oxo-1-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-xanthen-1-one

Übersicht

Beschreibung

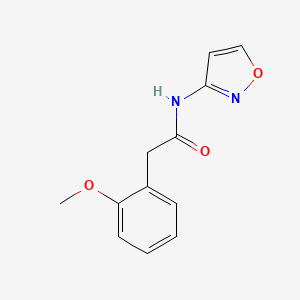

This compound is also known as Dioxopyritrione . It is a novel pyridazinone herbicide and its introduction was in 2021 . The IUPAC name for this compound is 2-(3,4-dimethoxyphenyl)-4-[(2-hydroxy-6-oxocyclohex-1-en-1-yl)carbonyl]-6-methylpyridazin-3(2H)-one .

Molecular Structure Analysis

The molecular formula of this compound is C20H20N2O6 . The structure of the compound includes a pyridazinone ring and a cyclohexenone ring . The compound does not exhibit isomerism .Wissenschaftliche Forschungsanwendungen

Neuropeptide Y Y5 Receptor Antagonism

The compound has been identified as a selective and orally active neuropeptide Y Y5 receptor antagonist, which is a significant finding in neuropharmacology. This was demonstrated in a study where limited substitution on the phenyl ring was tolerated, and modifications to certain groups improved potency. The study also explored the plasma concentration-time profile and in vivo racemization in rats, finding that the compound showed potent efficacy in an acute food intake model (Sato et al., 2008).

Synthesis Efficiency

The compound is produced through the thermally induced non-catalytic assembling of salicylaldehydes and dimedone, yielding high yields as a sequence of Knoevenagel and Michael reactions. This efficient synthesis method is valuable for producing the compound in large quantities for further research and potential applications (Elinson et al., 2015).

Crystal Structure Analysis

Crystallographic studies have been conducted to understand the structural intricacies of the compound. These studies include single crystal X-ray analysis and intermolecular interaction quantification through various methods like Hirshfeld surface analysis and DFT calculations. Understanding the crystal structure aids in predicting and explaining the compound's physical and chemical properties (Udayakumar et al., 2017).

Anticancer Potential

Research has indicated potential leads for the development of new anticancer drugs based on the compound's structure. Chemical shift assignment and molecular modeling studies, including NMR and DFT calculations, suggest that certain stereoisomers of this compound may act as DNA intercalators, which is a promising avenue for anticancer drug development (Santana et al., 2020).

Mild Steel Corrosion Inhibition

The compound has been studied as an inhibitor against corrosion of mild steel in acidic media. Theoretical studies based on DFT methods have been conducted to develop an economical synthesis method for these compounds, showing effectiveness as corrosion inhibitors. This applicationis significant in materials science and engineering, particularly in protecting metal infrastructure (Arrousse et al., 2021).

Novel Synthesis Routes

Innovative synthesis methods for the compound and its derivatives have been explored. For instance, a study reported the synthesis of 9-substituted tetrahydro-1H-xanthen-1-ones, introducing new approaches to modify the compound at specific positions. Such research contributes to the advancement of synthetic chemistry and the exploration of novel compounds for various applications (Deredas et al., 2019).

Application in Organic Reactions

The compound serves as a reactant in various organic reactions. For example, it has been used in FeCl3-mediated one-pot domino reactions to synthesize novel tetrahydroxanthen-1-one derivatives. This illustrates its versatility as a reactant in organic synthesis, contributing to the development of new organic compounds (He et al., 2016).

Eigenschaften

IUPAC Name |

9-(2-hydroxy-6-oxocyclohexen-1-yl)-2,3,4,9-tetrahydroxanthen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c20-12-6-3-7-13(21)18(12)17-11-5-1-2-9-15(11)23-16-10-4-8-14(22)19(16)17/h1-2,5,9,17,20H,3-4,6-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJXFBPSOACJDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=O)C1)C2C3=CC=CC=C3OC4=C2C(=O)CCC4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,N',N'-tetramethyl-7-(pyrrolidin-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5422853.png)

![4-(2-{1-[2-(4-fluorophenoxy)ethyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B5422885.png)

![1-[2-(diethylamino)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5422893.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5422899.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5422900.png)

![4-[(E)-2-(4-fluorophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one](/img/structure/B5422911.png)

![2-[2-(4-chlorophenyl)morpholin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5422943.png)

![1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride](/img/structure/B5422952.png)

![(4aS*,8aR*)-1-butyl-6-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5422961.png)

![3-(4-butoxy-3-methoxyphenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5422964.png)

![N-(4-methylphenyl)-N'-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}ethanediamide](/img/structure/B5422965.png)